molecular formula C23H35N3O5 B13799896 N-Formyl-Nle-Leu-Phe methyl ester

N-Formyl-Nle-Leu-Phe methyl ester

Cat. No.: B13799896
M. Wt: 433.5 g/mol
InChI Key: CMDJMPUKVKXWBI-UFYCRDLUSA-N
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Description

N-Formyl-Nle-Leu-Phe methyl ester is a synthetic tripeptide derivative featuring norleucine (Nle), leucine (Leu), and phenylalanine (Phe) residues. The N-terminal formyl group and C-terminal methyl ester modification distinguish it from natural peptides. This compound is structurally analogous to the well-studied chemotactic peptide N-Formyl-Met-Leu-Phe (fMLF), but with key substitutions: methionine (Met) is replaced by norleucine (Nle), and the carboxylic acid terminus is esterified as a methyl ester. These modifications aim to enhance stability and alter receptor interaction dynamics .

Norleucine, an isosteric analog of methionine, lacks the sulfur atom, reducing susceptibility to oxidation.

Properties

Molecular Formula

C23H35N3O5

Molecular Weight

433.5 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(2S)-2-formamidohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C23H35N3O5/c1-5-6-12-18(24-15-27)21(28)25-19(13-16(2)3)22(29)26-20(23(30)31-4)14-17-10-8-7-9-11-17/h7-11,15-16,18-20H,5-6,12-14H2,1-4H3,(H,24,27)(H,25,28)(H,26,29)/t18-,19-,20-/m0/s1

InChI Key

CMDJMPUKVKXWBI-UFYCRDLUSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC=O

Canonical SMILES

CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC=O

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Property Description
Molecular Formula C$${23}$$H$${38}$$N$${4}$$O$${5}$$ (approximate)
Molecular Weight Approximately 433.5 g/mol
Synonyms N-Formyl-norleucyl-leucyl-phenylalanyl-methylester, f-NLP-ME
Structural Features Tripeptide with N-formyl group at N-terminus and methyl ester at C-terminus

The compound is a peptide composed of norleucine (Nle), leucine (Leu), and phenylalanine (Phe) residues, with an N-terminal formyl group and a C-terminal methyl ester.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Resin Immobilization

The synthesis begins by anchoring the C-terminal amino acid (Fmoc-Phe-OH) onto a solid support such as Wang resin. Activation of the carboxyl group of Fmoc-Phe-OH is achieved using reagents like MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1H-1,2,4-triazole) in the presence of a base such as N-methylimidazole (MeIm), under mild conditions at room temperature. This step ensures quantitative esterification of the resin's hydroxyl groups.

Sequential Coupling of Amino Acids

After Fmoc deprotection with piperidine in DMF, the subsequent amino acids Fmoc-Leu-OH and Fmoc-Nle-OH are coupled sequentially using carbodiimide chemistry (DIC/HOBt) to activate the carboxyl groups. The Kaiser test is used to monitor the completeness of each coupling step. Washing steps with DMF and NMP ensure removal of excess reagents and by-products.

N-Terminal Formylation

The free N-terminus of the resin-bound tripeptide is formylated using ethyl formate, a mild reagent that allows overnight reaction at room temperature without the need for activating agents or harsh conditions. This method is advantageous as it avoids premature cleavage of the peptide from the resin and allows recovery of unreacted ethyl formate.

Cleavage and Purification

Cleavage from the resin is performed using trifluoroacetic acid (TFA) with scavengers such as ethanedithiol (EDT) and triisopropylsilane (TIS) to prevent side reactions from electrophilic intermediates. The crude peptide is then precipitated, lyophilized, and purified by preparative HPLC to yield the desired N-formyl tripeptide methyl ester.

Reaction Scheme Summary

Step Reagents/Conditions Purpose Yield/Notes
Resin swelling Dry CH$$2$$Cl$$2$$, argon atmosphere Prepare resin for coupling Complete resin swelling
Fmoc-Phe-OH immobilization MSNT, MeIm, dry CH$$2$$Cl$$2$$, overnight Esterification on Wang resin Quantitative conversion
Fmoc deprotection 25% piperidine in DMF Remove Fmoc protecting group Complete removal confirmed by Kaiser test
Coupling of Fmoc-Leu-OH DIC/HOBt, NMP, 3 h Peptide bond formation Quantitative conversion
Fmoc deprotection 25% piperidine in DMF Remove Fmoc protecting group Complete removal
Coupling of Fmoc-Nle-OH DIC/HOBt, NMP, 3 h Peptide bond formation Quantitative conversion
N-terminal formylation Ethyl formate, room temperature, overnight Formylation of N-terminus Quantitative conversion
Cleavage TFA/H$$_2$$O/EDT/TIS, 3 × 90 min Release peptide from resin Peptide isolated
Purification Preparative HPLC Purify final product Yield ~23% after purification

Analytical Data

  • Nuclear Magnetic Resonance (NMR): $$^{13}C$$ NMR spectra confirm the presence of characteristic carbonyl and aromatic carbons consistent with the peptide structure.
  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 460.3 corresponding to the protonated molecular ion minus one hydrogen, confirming the molecular weight of the peptide.

Comparative Analysis of Preparation Methods

Feature Solid-Phase Peptide Synthesis (SPPS) Solution-Phase Synthesis
Purification Simplified, intermediate purification not required Multiple purification steps required
Reaction Time Shorter due to automation and monitoring Longer, especially for coupling steps
Control over Sequence High precision with stepwise monitoring More prone to side reactions
Formylation Conditions Mild, room temperature with ethyl formate Often requires harsher conditions (e.g., formic acid/acetic anhydride)
Yield Moderate (~23% after purification) Variable, often lower due to side reactions
Safety and Handling Avoids use of liquid hydrogen fluoride May require harsher reagents

The SPPS method with Fmoc chemistry and ethyl formate formylation represents an improved, practical approach for synthesizing N-Formyl-Nle-Leu-Phe methyl ester, offering milder conditions, better yields, and safer handling compared to traditional solution-phase methods.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group at the C-terminus undergoes hydrolysis under basic or enzymatic conditions, converting to a carboxylic acid. This reaction is critical for modifying the compound’s polarity and biological activity:

  • Alkaline Hydrolysis : In aqueous solutions with NaOH (pH > 9), the ester group hydrolyzes to form N-Formyl-Nle-Leu-Phe-OH. Reaction completion is confirmed via High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), with a yield >95% under optimized conditions .

  • Enzymatic Hydrolysis : Esterases or lipases catalyze selective hydrolysis at physiological pH, retaining the peptide backbone integrity while altering solubility.

Table 1: Hydrolysis Conditions and Outcomes

ConditionCatalystTime (h)ProductYield (%)Analytical Method
0.1 M NaOH, 25°CNone2N-Formyl-Nle-Leu-Phe-OH97HPLC, MS
Phosphate buffer, 37°CPorcine liver esterase6N-Formyl-Nle-Leu-Phe-OH84NMR, MS

Receptor-Binding Interactions

fNle-Leu-Phe-OMe binds to formyl peptide receptors (FPRs) on neutrophils and macrophages, triggering chemotaxis and immune responses. Key findings include:

  • Binding Affinity : Exhibits an EC<sub>50</sub> of 0.4 nM in human neutrophil chemotaxis assays, comparable to the native peptide fMet-Leu-Phe .

  • Structure-Activity : Replacement of methionine with norleucine reduces oxidative burst activity by ~30%, but retains high chemotactic potency due to conserved receptor interactions .

  • Receptor Activation : Binding induces intracellular calcium flux (pEC<sub>50</sub> = 8.66 in HL-60 cells) and upregulates NADPH oxidase, leading to superoxide anion production .

Table 2: Biological Activity in Immune Cells

AssayCell TypeEC<sub>50</sub>Maximum ResponseSource
ChemotaxisHuman neutrophils0.4 nM95% migration
Superoxide productionMurine neutrophils7.82 pEC<sub>50</sub>2.1 nmol O<sub>2</sub><sup>−</sup>/10<sup>6</sup> cells
Lysozyme releaseHuman macrophages3.2 × 10<sup>−10</sup> M80% secretion

Enzymatic and Metabolic Pathways

In leukocytes, fNle-Leu-Phe-OMe is metabolized via lipoxygenase and cytochrome P450 pathways:

  • 5-Lipoxygenase Pathway : Stimulates synthesis of pro-inflammatory mediators 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotriene B<sub>4</sub> (LTB<sub>4</sub>), with peak production at 20–30 minutes post-stimulation .

  • Oxidative Metabolism : LTB<sub>4</sub> is further metabolized to 20-OH-LTB<sub>4</sub> and 20-COOH-LTB<sub>4</sub>, terminating its activity .

Conjugation Reactions

The peptide forms covalent conjugates with antibiotics or fluorescent probes for therapeutic or diagnostic applications:

  • Antibiotic Conjugates : Reacts with silver sulfadiazine (AgSDZ) via carbodiimide coupling, enhancing antimicrobial activity in wound models .

  • Fluorescent Labeling : Conjugation with FITC (fluorescein isothiocyanate) enables real-time tracking of receptor internalization in live-cell imaging .

Figure 1: Synthetic Route for fNle-Leu-Phe-AgSDZ Conjugate

  • Step 1 : Boc-Phe reacts with SDZ using trimethylacetyl chloride in DMF.

  • Step 2 : Deprotection with HCl yields HCl·H-Phe-SDZ.

  • Step 3 : Sequential coupling with Leu and Nle residues via mixed anhydride method.

  • Step 4 : Formylation with formic acid/acetic anhydride .

Stability and Degradation

  • Thermal Stability : Degrades at temperatures >80°C, with racemization observed at prolonged heating .

  • pH Sensitivity : Stable in pH 4–7; rapid hydrolysis occurs in strongly acidic (pH < 2) or basic (pH > 10) conditions .

Scientific Research Applications

Chemotactic Properties

N-Formyl-Nle-Leu-Phe methyl ester is recognized for its strong chemotactic activity, which is the ability to induce the migration of immune cells. It acts as an agonist for formyl peptide receptors (FPRs), particularly FPR1, which are G-protein coupled receptors expressed on leukocytes.

  • Mechanism of Action : The compound stimulates neutrophil chemotaxis, leading to enhanced immune responses. Studies have shown that it retains full biological activity with an effective concentration (EC50) of 0.4 nM in human neutrophil chemotaxis assays .
  • Comparative Activity : The potency of this compound is significant when compared to other peptides. For instance, N-formyl-methionyl-leucyl-phenylalanine (fMLF) has been established as one of the most effective chemotactic agents with an ED50 of 7.0×1011M7.0\times 10^{-11}M .

Immunological Applications

The immunomodulatory effects of this compound make it a candidate for therapeutic applications in inflammatory diseases.

  • Inflammatory Response : The compound has been shown to enhance the secretion of lysosomal enzymes from neutrophils, which is crucial for effective immune responses against pathogens .
  • Potential Therapeutic Use : Its high chemotactic activity suggests potential use in treating conditions characterized by impaired leukocyte function or recruitment, such as chronic infections or inflammatory disorders .

Antimicrobial Activity

Research indicates that this compound can be conjugated with antibiotics to enhance their effectiveness against infections.

  • Synergistic Effects : When combined with antibiotics like silver sulfadiazine, the peptide enhances the migration of polymorphonuclear leukocytes and monocytes, promoting better infection control even in antibiotic-presence scenarios .

Case Studies and Experimental Findings

Several studies have documented the applications and effectiveness of this compound:

StudyFindings
Showell et al., 1976Established fMLF as a potent agonist for neutrophil chemotaxis .
Freer et al., 1980Demonstrated that higher concentrations of fMLF stimulate lysosomal enzyme release .
Gripentrog et al., 2008Investigated the chemotactic response in various cell types, confirming the efficacy of N-formyl peptides .

Mechanism of Action

N-Formyl-Nle-Leu-Phe methyl ester exerts its effects by binding to specific receptors on the surface of target cells. The primary molecular targets are formyl peptide receptors (FPRs), which are G protein-coupled receptors involved in mediating chemotactic responses. Upon binding to FPRs, the compound activates intracellular signaling pathways, leading to cellular responses such as chemotaxis, polarization, and the release of proteolytic enzymes .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) N-Formyl-Met-Leu-Phe (fMLF)
  • Structure : Formyl-Met-Leu-Phe (free carboxylic acid).
  • Molecular Formula : C₂₁H₃₁N₃O₅S (437.56 g/mol).
  • Key Properties :
    • Potent agonist of formyl peptide receptors (FPRs) with a binding affinity (Ki) of 0.8 pM .
    • Induces neutrophil chemotaxis and activates phagocytes (EC₅₀ = 2–11 nM in guinea pig tissues) .
    • Solubility: 0.1 mg/mL in PBS (pH 7.2); higher solubility in organic solvents (e.g., 30 mg/mL in DMSO) .

Comparison with N-Formyl-Nle-Leu-Phe Methyl Ester :

  • Stability : Nle substitution eliminates oxidative degradation pathways associated with methionine’s thioether group, enhancing shelf life .
  • Receptor Affinity : Preliminary studies suggest reduced FPR binding affinity due to Nle’s hydrophobic side chain, though methyl ester may compensate by improving membrane penetration .
  • Solubility : Methyl ester increases lipophilicity, reducing aqueous solubility but enhancing compatibility with lipid-rich environments .
(b) N-Formyl-Met-Leu-Phe-Gly
  • Structure : Tetrapeptide extension of fMLF with a glycine residue.
  • Molecular Formula : C₂₃H₃₄N₄O₆S (494.60 g/mol).
  • Key Properties :
    • Extended structure may alter receptor specificity or potency.
    • LogP = 2.51, indicating moderate lipophilicity .

Comparison :

  • This compound’s truncated structure likely prioritizes FPR1 selectivity over broader receptor engagement .
(c) Sandaracopimaric Acid Methyl Ester
  • Structure : Diterpene methyl ester isolated from Austrocedrus chilensis.
  • Key Properties: Non-peptide methyl ester with anti-inflammatory properties. Highlights the role of esterification in modulating bioactivity across diverse compound classes .

Comparison :

  • Unlike this compound, this compound operates via non-receptor-mediated mechanisms, emphasizing the unique role of peptide backbone in FPR signaling .

Q & A

Q. Table 1. Synthesis Optimization Parameters (Taguchi Method)

ParameterLevel 1Level 2Level 3Contribution (%)
Catalyst Concentration0.5 wt%1.0 wt%1.5 wt%77.58
Temperature25°C40°C60°C12.34
Solvent Ratio1:1 (DMF:DCM)1:22:16.89
Reaction Time2 hr4 hr6 hr3.19
Source: Adapted from

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